molecular formula C10H9NO3 B8755595 5-methoxy-1H-indole-7-carboxylic acid

5-methoxy-1H-indole-7-carboxylic acid

Cat. No. B8755595
M. Wt: 191.18 g/mol
InChI Key: FFEYNDFFDFQWMG-UHFFFAOYSA-N
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Description

5-methoxy-1H-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methoxy-1H-indole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-indole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-methoxy-1H-indole-7-carboxylic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-methoxy-1H-indole-7-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-9(6)8(5-7)10(12)13/h2-5,11H,1H3,(H,12,13)

InChI Key

FFEYNDFFDFQWMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7-Bromo-5-methoxy-1H-indole (described in WO 2002028861) in THF was treated with 2 eq. of a solution of n-BuLi in n-hexane (1.6M) at 5° and after 30 min at this temperature was cooled to −75°. Dry ice (excess) was added and after 15 mins the mixture was quenched with H2O and washed with EtOAc. After acidification of the aqueous layer and extraction into CH2Cl2, evaporation gave the desired product.
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Synthesis routes and methods II

Procedure details

A mixture of 7-bromo-5-methoxy-1H-indole (1.2 g) and THF (12 mL) was stirred at −78° C. under an argon atmosphere. To the reaction mixture was added dropwise an n-butyllithium n-hexane solution (1.65 M, 9.6 mL) at −50° C. or lower. The reaction mixture was stirred for 0.5 hour under ice-cooling. The reaction mixture was cooled to −78° C., and dry ice (10 g) was added thereto, followed by slowly warming to room temperature. The reaction mixture was poured into a 10% aqueous citric acid solution, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (THF/hexane=20→60%) to obtain 5-methoxy-1H-indole-7-carboxylic acid (0.60 g).
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